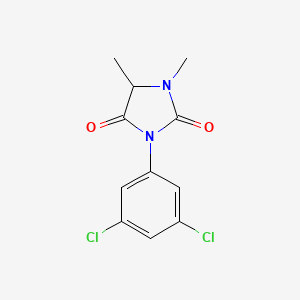

3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione

Overview

Description

3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID). It is widely used to relieve pain, inflammation, and fever. The drug has been in the market for over 40 years and is available in different formulations, including tablets, capsules, injections, and topical creams. Diclofenac has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Electrochemical Properties in Pesticides : This compound, as part of procymidone, was studied for its electrochemical properties in a pesticide context. The study focused on the reduction mechanism in acetonitrile and identified several decomposition pathways, including the elimination of the hetero-ring and the cleavage of chlorine atoms (Pospíšil et al., 1999).

Antibacterial and Anti-inflammatory Activities : A compound structurally similar to 3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione demonstrated in vitro antibacterial activity against human breast adenocarcinoma cell lines and anti-inflammatory activity. This study highlights the potential biomedical applications of such compounds (Uwabagira & Sarojini, 2019).

Hypoglycemic Activity : Research on derivatives of this compound showed potential hypoglycemic activity. Two synthesized compounds were found to stimulate insulin release, indicating potential for diabetes treatment (Kashif et al., 2008).

Antitubercular Activity : Analogues of a related compound were synthesized and evaluated for their antitubercular activity. The study also explored the structure-activity relationship and mechanism of action against Mycobacterium tuberculosis (Samala et al., 2014).

Antibacterial Nanofibers : A study on the novel synthesis of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers highlighted their antibacterial properties. These nanofibers showed potential in filtering and disinfecting drinking water (Maddah, 2016).

Host–Guest Interactions in Fungicides : The interaction of procymidone with cyclodextrins was studied, demonstrating changes in the redox mechanism and highlighting the relevance of host–guest interactions in the effectiveness of fungicides (Hromadová et al., 2002).

Inhibitors of Human Heart Chymase : Derivatives of this compound were synthesized and evaluated as inhibitors of human heart chymase, a protein associated with cardiovascular diseases (Niwata et al., 1997).

Degradation in Agricultural Contexts : Studies on the degradation of a similar compound, 3-(3′,5′ -Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione, in plants, soil, and light provided insights into its environmental behavior and potential impacts in agricultural settings (Sumida et al., 1973).

properties

IUPAC Name |

3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O2/c1-6-10(16)15(11(17)14(6)2)9-4-7(12)3-8(13)5-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYSFKDZUQGYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)

![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)

![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)

![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)

![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)